3-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-(2-piperidin-1-ylsulfonylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-7-5-6-13(12-14)15(18)16-8-11-22(19,20)17-9-3-2-4-10-17/h5-7,12H,2-4,8-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCYRSKYXBDSQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Fragment Synthesis
Piperidine-1-sulfonyl derivatives are typically synthesized via nucleophilic substitution between piperidine and sulfonyl chlorides. As demonstrated in recent arylsulfonamide syntheses, 2-aminoethylsulfonyl chloride intermediates react with secondary amines under controlled basic conditions. However, the instability of 2-aminoethylsulfonyl chloride necessitates in situ generation through thiol oxidation pathways.
A validated approach involves:
- Thiol Protection : Cysteamine (2-aminoethanethiol) undergoes tert-butyloxycarbonyl (Boc) protection using di-tert-butyl dicarbonate in tetrahydrofuran (THF), achieving 95% yield.
- Oxidation to Sulfonic Acid : Hydrogen peroxide (30%) in acetic acid converts the thiol to sulfonic acid over 12 hours at 0–5°C.
- Sulfonyl Chloride Formation : Phosphorus pentachloride (PCl₅) in dichloromethane (DCM) facilitates sulfonic acid conversion to sulfonyl chloride, with yields averaging 78%.
Amide Bond Formation
Coupling the sulfonamide-containing amine with 3-methoxybenzoic acid employs carbodiimide-mediated activation. As detailed in peptidomimetic syntheses, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF) achieves superior amidation yields (82–89%) compared to classical EDCl/HOBt systems.
Stepwise Synthesis Protocol
Preparation of 2-(Piperidine-1-Sulfonyl)Ethylamine
Critical Considerations :
Amidation with 3-Methoxybenzoic Acid
Activation of 3-methoxybenzoic acid using HATU (1.2 equiv) and DIPEA (3 equiv) in DMF for 30 minutes precedes amine addition. After 18 hours at room temperature, aqueous workup and silica chromatography (ethyl acetate/hexane, 3:7) afford the title compound in 86% yield.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with C18 column (MeCN/H₂O, 65:35) confirms >99% purity at 254 nm.
Comparative Methodological Analysis
Key Insight : The sulfonyl chloride route demonstrates superior scalability and reproducibility for industrial applications, while Mitsunobu approaches remain cost-prohibitive for large batches.
Process Optimization Challenges
Amine Protection-Deprotection
Boc group stability during sulfonyl chloride formation necessitates rigorous anhydrous conditions, as trace moisture induces premature deprotection. Alternative protecting groups (Cbz, Fmoc) were evaluated but showed reduced compatibility with PCl₅.
Sulfur Oxidation Byproducts
Over-oxidation to sulfonic acids occurs when H₂O₂ concentrations exceed 35%, requiring precise stoichiometric control. Addition of catalytic sodium tungstate (0.1 mol%) improves oxidation selectivity, reducing byproduct formation to <2%.
Emerging Methodologies
Recent advances in continuous-flow chemistry enable safer handling of sulfonyl chlorides through microreactor technology, achieving 89% yield in sulfonamide formation with residence times under 5 minutes. Photocatalytic thiol oxidation using TiO₂ nanoparticles also shows promise for greener sulfonic acid synthesis, albeit with lower yields (72%).
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide.
Reduction: Formation of 3-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 3-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzamide can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific kinases involved in tumor growth. A notable case study involved the synthesis of sulfonyl-benzamide derivatives that demonstrated potent activity against multiple cancer cell lines, highlighting the potential of this compound class in cancer therapy .
1.2 Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly as a potential treatment for neurological disorders. Research indicates that benzamide derivatives can act on neurotransmitter systems, providing insights into their use as anxiolytics or antidepressants. For example, a study evaluated the effects of similar compounds on serotonin and dopamine receptors, suggesting their utility in managing mood disorders .
Synthesis and Characterization
2.1 Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic routes often include amide bond formation under controlled conditions to ensure high yields and purity. A comparative analysis of various synthetic methods reveals that biocatalytic approaches can enhance sustainability and efficiency in producing such compounds .
2.2 Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are commonly employed to validate the chemical identity and assess the quality of the product .
Biological Evaluation
3.1 In vitro Studies
In vitro studies have been pivotal in assessing the biological activity of this compound. These studies typically involve testing the compound against various cell lines to evaluate its cytotoxicity and mechanism of action. Data from these studies often indicate dose-dependent responses, with specific concentrations leading to significant reductions in cell viability .
3.2 In vivo Studies
In vivo evaluations provide further insights into the pharmacokinetics and therapeutic potential of this compound. Animal models are utilized to study the effects on behavior, metabolism, and overall health outcomes following administration of the compound. For instance, behavioral assays may be conducted to assess anxiolytic or antidepressant effects, contributing valuable information for future clinical applications .
Data Summary
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Sigma Receptor Binding
- PIMBA ([125I]N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide), a structurally related benzamide, demonstrated high sigma-1 receptor affinity (Kd = 5.80 nM) and tumor uptake in prostate cancer models .
- The sulfonyl group in the target compound may reduce sigma receptor affinity compared to PIMBA due to steric hindrance, though enhanced solubility could improve diagnostic utility.
Dopamine D4 Receptor Inhibition
Antioxidant Activity
- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) exhibited strong radical scavenging (DPPH IC50 = 22.8 μM) due to phenolic hydroxyl groups .
Biological Activity
3-Methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Research indicates that this compound exhibits biological activity primarily through interactions with sigma receptors. These receptors are implicated in various physiological processes and are considered potential targets for drug development.
Sigma Receptor Binding
A study involving a related compound, P[125I]MBA, demonstrated significant binding affinity to sigma receptors, with Ki values indicating high specificity for sigma-1 and sigma-2 sites. The binding affinities were reported as follows:
Antitumor Activity
In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, derivatives demonstrated selective cytotoxicity against tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .
Inhibition of Cancer Cell Motility
Further investigations highlighted the ability of these compounds to inhibit cancer cell motility. This effect was associated with alterations in key signaling pathways, particularly those involving phosphoproteins that regulate cellular movement .
Study on Breast Cancer Imaging
A notable case study involved the evaluation of a radioiodinated derivative (P[125I]MBA) for imaging breast cancer. The compound showed promising results in tumor uptake in animal models, suggesting its potential utility in diagnostic imaging .
Pharmacokinetics and Biodistribution
Biodistribution studies indicated that P[125I]MBA exhibited rapid clearance from normal tissues while accumulating in tumor sites, supporting its application in targeted imaging for breast cancer .
Toxicological Considerations
Toxicological assessments have raised concerns regarding the safety profile of related amide compounds. In silico hazard assessments predicted higher toxicity potentials compared to other amines and acids within the same chemical class .
Summary of Biological Activities
Q & A
Basic: What are the key synthetic steps for preparing 3-methoxy-N-[2-(piperidine-1-sulfonyl)ethyl]benzamide?
The synthesis typically involves:
- Coupling the benzamide core : React 3-methoxybenzoic acid with 2-(piperidine-1-sulfonyl)ethylamine using coupling agents like HBTU or DCC in the presence of a base (e.g., Et₃N) to form the amide bond .
- Sulfonamide introduction : Treat piperidine with sulfonyl chloride derivatives under basic conditions (e.g., NaH or pyridine) to install the sulfonyl group .
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolation. Confirm purity via HPLC (>95%) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Essential methods include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.8 ppm for benzamide), methoxy groups (δ ~3.8 ppm), and piperidine sulfonyl signals (δ 2.5–3.5 ppm). Compare with reference spectra from similar benzamide derivatives .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- IR spectroscopy : Detect key functional groups (amide C=O stretch ~1650 cm⁻¹, sulfonyl S=O ~1350/1150 cm⁻¹) .
Advanced: How can reaction yields be optimized during sulfonamide group installation?
Key strategies:
- Reagent selection : Use freshly distilled sulfonyl chlorides to avoid hydrolysis byproducts. Catalytic DMAP improves reactivity in coupling steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance sulfonyl chloride activation. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 50% EtOAc/hexane) .
- Temperature control : Maintain 0–5°C during sulfonamide formation to minimize side reactions, then warm to room temperature for completion .
Advanced: What in vitro assays are suitable for assessing enzyme inhibition?
Recommended approaches:
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., PI3K or MAPK). Include staurosporine as a positive control .
- Cellular cytotoxicity : Evaluate antiproliferative effects via MTT assays in cancer cell lines (e.g., MCF-7 or HeLa). Normalize data to untreated controls and validate with dose-response curves (p < 0.05 via ANOVA) .
- Binding affinity studies : Perform surface plasmon resonance (SPR) to determine dissociation constants (Kd) using immobilized target proteins .
Advanced: How should researchers address NMR data discrepancies between synthesis batches?
- Batch comparison : Run ¹H NMR under identical conditions (solvent, temperature). Check for residual solvents (e.g., DMSO at δ 2.5 ppm) or impurities .
- Isotopic labeling : Synthesize deuterated analogs to resolve overlapping signals in complex regions (e.g., piperidine sulfonyl protons) .
- Statistical validation : Use principal component analysis (PCA) on NMR data to identify outlier batches. Replicate reactions (n ≥ 3) to ensure reproducibility .
Advanced: What strategies improve compound stability during storage?
- Lyophilization : Store as a lyophilized powder under argon at −20°C to prevent hydrolysis of the sulfonamide group .
- Buffer compatibility testing : Assess stability in PBS (pH 7.4) and DMSO via HPLC over 72 hours. Avoid aqueous solutions with pH > 8.0 to prevent degradation .
- Light sensitivity : Use amber vials to protect against photodegradation, especially for the methoxybenzamide moiety .
Advanced: How can computational methods guide SAR studies?
- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., PDB: 3HKC). Focus on hydrogen bonds between the sulfonyl group and catalytic lysine residues .
- QSAR modeling : Train models with descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.8) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
Basic: What are the recommended safety protocols for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine particles .
- Spill management : Absorb with inert material (e.g., vermiculite), then dispose as hazardous waste. Avoid water to prevent sulfonamide hydrolysis .
- First aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution immediately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
